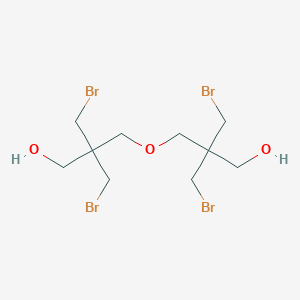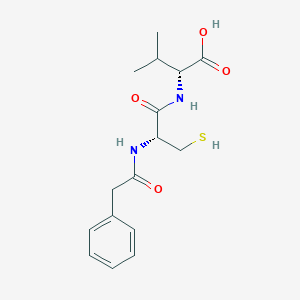
2-Furanacrolein, bis(2-chloroethyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Furanacrolein, bis(2-chloroethyl)hydrazone (FCBH) is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of furfural, an organic compound found in many natural sources, such as plants and wood. FCBH has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-Furanacrolein, bis(2-chloroethyl)hydrazone involves the induction of oxidative stress and DNA damage in cancer cells. 2-Furanacrolein, bis(2-chloroethyl)hydrazone increases the production of reactive oxygen species (ROS), which leads to the activation of the p53 pathway. The p53 pathway is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2-Furanacrolein, bis(2-chloroethyl)hydrazone has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, which leads to DNA damage and cell death. 2-Furanacrolein, bis(2-chloroethyl)hydrazone increases the production of reactive oxygen species (ROS), which leads to the activation of the p53 pathway. 2-Furanacrolein, bis(2-chloroethyl)hydrazone has been shown to have low toxicity in normal cells, which makes it a potential anti-cancer agent.
实验室实验的优点和局限性
The advantages of using 2-Furanacrolein, bis(2-chloroethyl)hydrazone in lab experiments are its potent anti-cancer activity, low toxicity in normal cells, and its ability to induce apoptosis in cancer cells. The limitations of using 2-Furanacrolein, bis(2-chloroethyl)hydrazone in lab experiments are its solubility in water, which makes it difficult to use in aqueous solutions, and its instability in the presence of light and air.
未来方向
There are several future directions for the research on 2-Furanacrolein, bis(2-chloroethyl)hydrazone. One direction is to investigate the molecular targets of 2-Furanacrolein, bis(2-chloroethyl)hydrazone in cancer cells. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-Furanacrolein, bis(2-chloroethyl)hydrazone in animal models. The development of novel formulations of 2-Furanacrolein, bis(2-chloroethyl)hydrazone that overcome its solubility and stability issues is also a future direction. Finally, the combination of 2-Furanacrolein, bis(2-chloroethyl)hydrazone with other anti-cancer agents may lead to synergistic effects and improve its efficacy in cancer treatment.
Conclusion:
In conclusion, 2-Furanacrolein, bis(2-chloroethyl)hydrazone is a synthetic compound that has been used in scientific research as a potential anti-cancer agent. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. 2-Furanacrolein, bis(2-chloroethyl)hydrazone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, inhibiting the activity of topoisomerase II, and increasing the production of reactive oxygen species (ROS). 2-Furanacrolein, bis(2-chloroethyl)hydrazone has low toxicity in normal cells, which makes it a potential anti-cancer agent. However, its solubility and stability issues need to be addressed. Future research on 2-Furanacrolein, bis(2-chloroethyl)hydrazone should focus on investigating its molecular targets, pharmacokinetics and pharmacodynamics, and the development of novel formulations and combination therapies.
合成方法
2-Furanacrolein, bis(2-chloroethyl)hydrazone can be synthesized using various methods, including the reaction of furfural with hydrazine hydrate and 2-chloroethylamine hydrochloride. The reaction is carried out in ethanol under reflux, and the product is obtained by filtration and recrystallization. Another method involves the reaction of furfural with hydrazine hydrate and 2-chloroethylamine hydrochloride in the presence of acetic acid. The product is obtained by extraction and purification.
科学研究应用
2-Furanacrolein, bis(2-chloroethyl)hydrazone has been used in scientific research as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Furanacrolein, bis(2-chloroethyl)hydrazone induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in programmed cell death. 2-Furanacrolein, bis(2-chloroethyl)hydrazone also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication, which leads to DNA damage and cell death.
属性
CAS 编号 |
19819-36-4 |
|---|---|
产品名称 |
2-Furanacrolein, bis(2-chloroethyl)hydrazone |
分子式 |
C19H23ClN2O2 |
分子量 |
261.14 g/mol |
IUPAC 名称 |
2-chloro-N-(2-chloroethyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]ethanamine |
InChI |
InChI=1S/C11H14Cl2N2O/c12-5-8-15(9-6-13)14-7-1-3-11-4-2-10-16-11/h1-4,7,10H,5-6,8-9H2/b3-1+,14-7+ |
InChI 键 |
ZKLDXDONVQOSPW-VCONWJEQSA-N |
手性 SMILES |
C1=COC(=C1)/C=C/C=N/N(CCCl)CCCl |
SMILES |
C1=COC(=C1)C=CC=NN(CCCl)CCCl |
规范 SMILES |
C1=COC(=C1)C=CC=NN(CCCl)CCCl |
同义词 |
2-Furanacrylaldehyde bis(2-chloroethyl)hydrazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

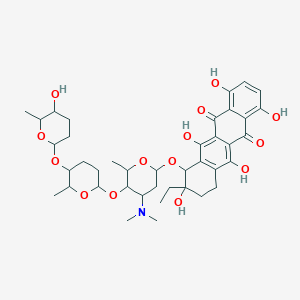
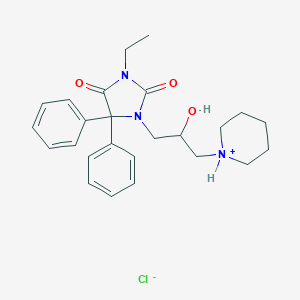
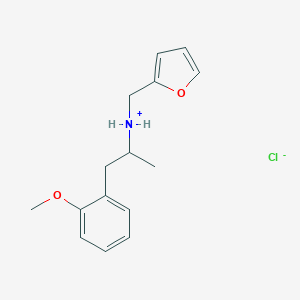

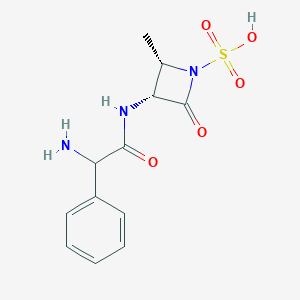
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)


